N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide (SG-209) is a synthetic organic compound derived from nicorandil, a known potassium channel opener. [, ] It serves as a valuable tool in scientific research, particularly in studying vascular function and angiogenesis. SG-209's structural similarities to nicorandil, but lacking the nitrate moiety, allow researchers to differentiate between nitrate-dependent and -independent mechanisms of action. [, ]
SG-209, also known by its chemical name N-[2-(Acetoxy)ethyl]-3-pyridinecarboxamide, is a potassium channel opener with a molecular formula of C10H12N2O3 and a molecular weight of 208.22 g/mol. This compound is primarily recognized for its role in inducing vasodilation through the activation of potassium channels, which leads to relaxation of vascular smooth muscle. SG-209 is a derivative of Nicorandil, a well-known vasodilator used in clinical settings for the treatment of angina pectoris and heart failure .
SG-209 can be sourced from various chemical suppliers, including Santa Cruz Biotechnology and MedChemExpress. It falls under the classification of pharmacological agents specifically targeting potassium channels, which are critical in regulating cardiovascular functions. The compound is categorized as a potassium channel activator and is often studied for its potential therapeutic applications in cardiovascular diseases .
The synthesis of SG-209 involves several key steps that typically include the modification of Nicorandil derivatives. While specific detailed synthetic routes may vary, a common approach includes the acetylation of 2-nicotinamidoethyl derivatives. The general synthetic pathway can be outlined as follows:
This synthesis process emphasizes the importance of controlling reaction conditions to maximize yield and minimize by-products .
The molecular structure of SG-209 features a pyridine ring substituted with an acetoxy group and an ethyl chain. The structural representation can be summarized as follows:
The three-dimensional conformation of SG-209 can be analyzed using techniques such as X-ray diffraction or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interactions with biological targets .
SG-209 participates in various chemical reactions primarily associated with its role as a potassium channel opener. Key reactions include:
These reactions are crucial for understanding the pharmacodynamics of SG-209 and its therapeutic potential in managing cardiovascular conditions .
The mechanism of action for SG-209 involves several steps:
This mechanism highlights SG-209's potential applications in treating conditions characterized by impaired blood flow .
SG-209 exhibits several notable physical and chemical properties:
These properties are essential for understanding how SG-209 behaves under various conditions, influencing its handling and application in research settings .
SG-209 has significant potential applications in scientific research, particularly in the fields of pharmacology and cardiovascular medicine:
Ongoing research continues to explore the full therapeutic potential of SG-209, particularly regarding its efficacy and safety profiles in clinical applications .
SG-209 (2-Nicotinamidoethyl acetate; CAS 83440-03-3) is a derivative of the antianginal drug nicorandil, engineered to investigate structure-activity relationships in potassium channel openers. Unlike its parent compound, SG-209 lacks a nitrate moiety, which fundamentally shifts its mechanism toward selective KATP channel activation. KATP channels, critical regulators of vascular tone, link cellular metabolic status to membrane potential. SG-209 binds to the sulfonylurea receptor (SUR) subunit of KATP channels, inducing a conformational change that opens the pore-forming Kir6.x subunits. This hyperpolarizes vascular smooth muscle cells by promoting potassium efflux, thereby inhibiting voltage-gated calcium channels and reducing intracellular calcium concentrations. The resultant relaxation is dose-dependent, with a pD₂ value of 3.59 ± 0.07 in rabbit aorta models [1] [3].
SG-209’s selectivity is evidenced by its complete abolition by glibenclamide (a KATP blocker) and insensitivity to nitric oxide (NO)/cyclic GMP pathway inhibitors. This purity of action makes it a key pharmacological tool for isolating KATP-mediated effects in vascular studies [1] [9].
SG-209 and nicorandil (SG-75) exhibit distinct mechanistic profiles despite structural similarities:
Table 1: Pharmacological Comparison of SG-209 and Nicorandil
Parameter | SG-209 | Nicorandil |
---|---|---|
Chemical Group | Acetate ester | Nitrate ester |
pD₂ Value | 3.59 ± 0.07 | 5.95 ± 0.10 |
cGMP Elevation | No | Yes |
Glibenclamide Inhibition | Complete | Partial (high doses only) |
Methylene Blue Inhibition | None | Significant |
Nicorandil’s dual mechanism combines KATP activation (glibenclamide-sensitive) and NO donation (methylene blue-sensitive). In contrast, SG-209’s vasorelaxation is exclusively glibenclamide-sensitive and independent of NO signaling. This distinction clarifies that the acetate group in SG-209 uncouples KATP activation from nitrate-mediated effects. At higher concentrations (≥10⁻⁵ M), nicorandil’s KATP component becomes evident, but SG-209 remains purely KATP-selective across all concentrations [1] [3] [8].
SG-209’s action is defined by its glibenclamide sensitivity and cGMP independence, contrasting with classical nitrovasodilators:
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4